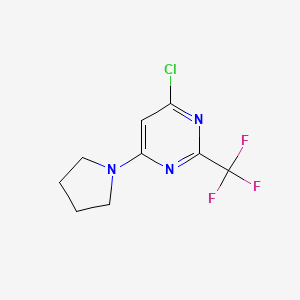![molecular formula C14H14N4O2S B1393197 3-甲基-N-(3-甲基苯基)[1,2,4]三唑并[4,3-a]吡啶-8-磺酰胺 CAS No. 1291487-11-0](/img/structure/B1393197.png)
3-甲基-N-(3-甲基苯基)[1,2,4]三唑并[4,3-a]吡啶-8-磺酰胺
描述
科学研究应用
除草活性:
- 与 3-甲基-N-(3-甲基苯基)[1,2,4]三唑并[4,3-a]吡啶-8-磺酰胺密切相关的取代的 N-芳基[1,2,4]三唑并[1,5-a]吡啶-2-磺酰胺化合物已被合成,并显示出在低施用率下对广泛植被具有优异的除草活性 (Moran,2003)。
抗真菌和杀虫活性:
- 含有[1,2,4]三唑并[4,3-a]吡啶部分的新型砜衍生物已表现出良好的抗真菌活性和杀虫活性,表明相关化合物在害虫控制中的潜在用途 (Xu 等人,2017)。
对棉铃虫的杀虫剂:
- 含有磺酰胺的噻唑衍生物,包括与上述三唑并吡啶类似的化合物,已显示出对棉铃虫(斜纹夜蛾)的有效毒性作用 (Soliman 等人,2020)。
抗疟疾药:
- 一系列与本化合物相关的[1,2,4]三唑并[4,3-a]吡啶磺酰胺已被评估其抗疟疾活性。某些衍生物显示出良好的体外抗疟疾活性,表明作为抗疟疾药物的潜力 (Karpina 等人,2020)。
抗菌活性:
- 一些 1,2,4-三唑并[1,5-a]吡啶、嘧啶磺酰胺和亚磺酰衍生物已被筛选出抗菌活性,表明类似化合物在抗菌应用中的用途 (Abdel-Motaal 和 Raslan,2014)。
博莱霉素的潜在放大剂:
- s-三唑并[4,3-a]吡啶的衍生物已被研究为博莱霉素(一种化疗剂)的放大剂,显示出显着的活性,并在药物研究中具有潜力 (Brown 等人,1978)。
人碳酸酐酶同工酶的抑制剂:
- 一系列结合[1,2,4]三唑并[3,4-b][1,3,4]噻二嗪基部分的苯磺酰胺,与给定的化合物相关,显示出对人碳酸酐酶同工酶的抑制作用,这对于开发新的治疗剂很重要 (Alafeefy 等人,2015)。
安全和危害
作用机制
Target of Action
Similar compounds in the 1,2,4-triazolo[4,3-a]pyridine class have been found to exhibit activities against various targets such as rorγt, phd-1, jak1, and jak2 .
Mode of Action
This can result in a variety of effects, such as the inhibition or activation of the target .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that the compound may affect pathways related to the function of rorγt, phd-1, jak1, and jak2 .
Result of Action
Based on the known targets of similar compounds, it can be inferred that the compound may have effects on cellular processes related to the function of rorγt, phd-1, jak1, and jak2 .
生化分析
Biochemical Properties
3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to inhibit certain enzymes, thereby affecting the biochemical pathways they regulate. For instance, it interacts with enzymes involved in the synthesis of nucleotides, leading to alterations in DNA and RNA synthesis. The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity .
Cellular Effects
The effects of 3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis. Additionally, it can alter the expression of genes involved in cell cycle regulation, thereby impacting cellular growth and division .
Molecular Mechanism
At the molecular level, 3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction. Additionally, it can induce changes in gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, indicating potential lasting effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of 3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in the glycolytic pathway, leading to alterations in glucose metabolism. Additionally, it can affect the tricarboxylic acid cycle by modulating the activity of key enzymes, thereby impacting energy production .
Transport and Distribution
The transport and distribution of 3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. The compound’s distribution within tissues is influenced by its affinity for binding proteins, which can facilitate its localization to target sites .
Subcellular Localization
The subcellular localization of 3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it interacts with transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and energy production .
属性
IUPAC Name |
3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-10-5-3-6-12(9-10)17-21(19,20)13-7-4-8-18-11(2)15-16-14(13)18/h3-9,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHJQBBVGTVLDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CN3C2=NN=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1393114.png)
![2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde oxime](/img/structure/B1393115.png)
![(E)-Methyl 3-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)acrylate](/img/structure/B1393116.png)
![(5-Fluorofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1393117.png)
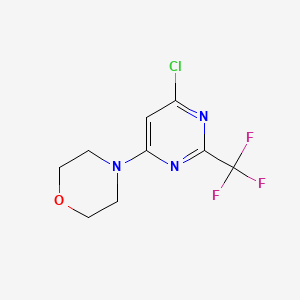
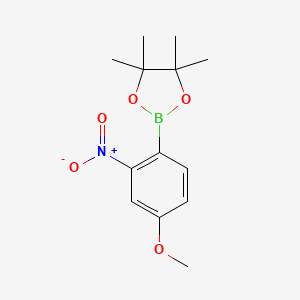
![(E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime](/img/structure/B1393123.png)


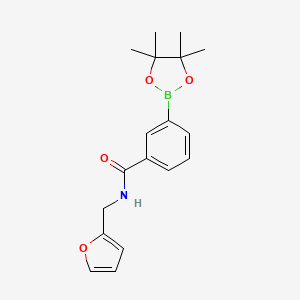
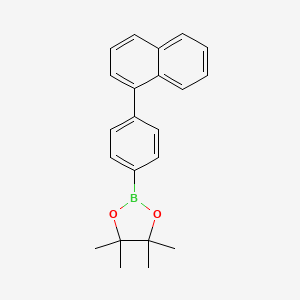
![4-[(4-Methoxyphenylimino)methyl]phenylboronic acid pinacol ester](/img/structure/B1393131.png)
![7-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393134.png)
